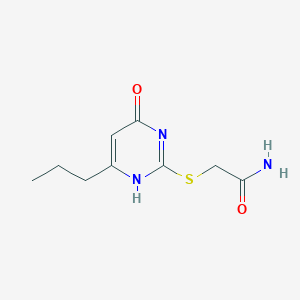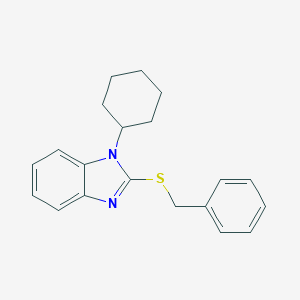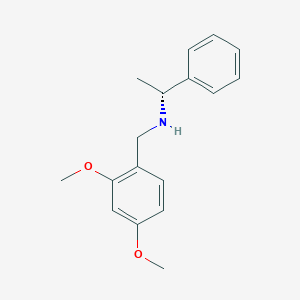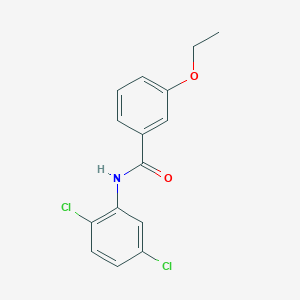![molecular formula C21H18FNO2 B495430 2-([1,1'-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide](/img/structure/B495430.png)
2-([1,1'-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a biphenyl moiety linked to a propanamide group, with a fluorophenyl substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for applications in medicinal chemistry, materials science, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through various coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a fluorine atom is substituted onto the aromatic ring.
Formation of the Propanamide Group: The propanamide group can be synthesized by reacting the biphenyl compound with a suitable amine and an acylating agent, such as acetic anhydride or acetyl chloride, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of 2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds or amides.
Applications De Recherche Scientifique
2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide can be compared with other similar compounds, such as:
2-([1,1’-biphenyl]-4-yloxy)-N-(2-chlorophenyl)propanamide: Similar structure but with a chlorine substituent instead of fluorine.
2-([1,1’-biphenyl]-4-yloxy)-N-(2-bromophenyl)propanamide: Similar structure but with a bromine substituent instead of fluorine.
2-([1,1’-biphenyl]-4-yloxy)-N-(2-iodophenyl)propanamide: Similar structure but with an iodine substituent instead of fluorine.
The uniqueness of 2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide lies in its specific fluorine substituent, which can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H18FNO2 |
|---|---|
Poids moléculaire |
335.4g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C21H18FNO2/c1-15(21(24)23-20-10-6-5-9-19(20)22)25-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,24) |
Clé InChI |
MZXNVOCHTZSQNU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1F)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethyl-4-methyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B495350.png)
![3-(4-Chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B495353.png)
![2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]-1H-benzimidazole](/img/structure/B495356.png)
![2-{[1-Benzylbenzimidazol-2-yl]methylthio}benzoxazole](/img/structure/B495357.png)

![3-{2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-propane-1,2-diol](/img/structure/B495359.png)
![1-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B495360.png)

![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B495362.png)
![4,6-Dimethyl-2-[(1-methylbenzimidazol-2-yl)methylthio]pyrimidine](/img/structure/B495363.png)
![4-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B495364.png)



